Benzyl Alcohol Benzyl Alcohol Benzyl alcohol, also known as alpha-toluenol or benzenemethanol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Benzyl alcohol exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Benzyl alcohol has been detected in multiple biofluids, such as feces and saliva. Benzyl alcohol exists in all eukaryotes, ranging from yeast to humans. Benzyl alcohol is also a parent compound for other transformation products, including but not limited to, 2, 4-dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester, benzyl trimethylsilyl ether, and 6-amino-5, 7, 7-tricyano-8-pyridin-4-yl-1, 3, 8, 8a-tetrahydroisoquinoline-2-carboxylic acid (phenylmethyl) ester. Benzyl alcohol is a sweet, balsamic, and berry tasting compound that can be found in a number of food items such as strawberry, small-leaf linden, napa cabbage, and kai-lan. This makes benzyl alcohol a potential biomarker for the consumption of these food products.
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194°F. Boiling point 401°F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Benzyl alcohol is an aromatic alcohol that consists of benzene bearing a single hydroxymethyl substituent. It has a role as a solvent, a metabolite, an antioxidant and a fragrance.
Brand Name: Vulcanchem
CAS No.: 66072-40-0
VCID: VC21539436
InChI: InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
SMILES: C1=CC=C(C=C1)CO
Molecular Formula: C7H8O
C7H8O
C6H5CH2OH
C6H5CH2OH
Molecular Weight: 108.14 g/mol

Benzyl Alcohol

CAS No.: 66072-40-0

Cat. No.: VC21539436

Molecular Formula: C7H8O
C7H8O
C6H5CH2OH
C6H5CH2OH

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

Benzyl Alcohol - 66072-40-0

CAS No. 66072-40-0
Molecular Formula C7H8O
C7H8O
C6H5CH2OH
C6H5CH2OH
Molecular Weight 108.14 g/mol
IUPAC Name phenylmethanol
Standard InChI InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Standard InChI Key WVDDGKGOMKODPV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CO
Canonical SMILES C1=CC=C(C=C1)CO
Boiling Point 401 °F at 760 mm Hg (NTP, 1992)
205.3 °C, 478 K, 402 °F
205.3 °C
205 °C
401°F
Colorform Water-white liquid
Flash Point 213 °F (NTP, 1992)
213 °F (closed cup); 220 °F (open cup)
220 °F (105 °C) (open cup)
200 °F (93 °C) (closed cup)
96 °C (205 °F) (Closed cup)
93 °C c.c.
213°F
Melting Point 4.5 °F (NTP, 1992)
-15..2 °C, 258 K, 5 °F
-15.2 °C
Fp -15.2 °
-15.2°C
-15 °C
4.5°F

Chemical Properties

Benzyl alcohol belongs to the class of aromatic alcohols, featuring a hydroxymethyl group attached to a benzene ring. This structure confers unique chemical properties that distinguish it from other alcohols and aromatic compounds. The molecular formula is C₇H₈O with a molecular weight of 108.14 g/mol .

One of the notable chemical characteristics of benzyl alcohol is its susceptibility to oxidation. When exposed to air for extended periods, it undergoes slow oxidation to form benzaldehyde, which produces the characteristic almond-like aroma often detected in aged benzyl alcohol samples. Further oxidation can lead to the formation of benzoic acid. This oxidative susceptibility necessitates proper storage conditions to maintain product integrity .

The compound can participate in various chemical reactions typical of alcohols, including esterification, etherification, and oxidation reactions. Due to its aromaticity combined with the hydroxyl functional group, benzyl alcohol serves as an important starting material and intermediate in organic synthesis for pharmaceutical, fragrance, and flavor industries.

Physical Properties

Benzyl alcohol possesses physical properties that make it valuable for numerous industrial applications. The following table summarizes its key physical characteristics:

PropertyValueUnit
Molecular Weight108.14g/mol
Physical StateLiquid-
ColorColorless-
OdorMild, pleasant aromatic-
Melting Point-15°C
Boiling Point205°C
Density1.045g/mL at 25°C
Vapor Density3.7(vs air)
Vapor Pressure13.3mm Hg at 100°C
Flash Point201°F
Autoignition Temperature817°F
Water Solubility4.29g/100 mL at 20°C
LogP1.05at 20°C
Dielectric Constant13.1at 20°C
Surface Tension39.2mN/m at 293.15K
Relative Polarity0.608-
Explosive Limit1.3-13% (V)

The combination of relatively high boiling point, low vapor pressure, and moderate water solubility makes benzyl alcohol an excellent solvent for various applications. Its polarity allows it to dissolve both polar and non-polar substances to some extent, enhancing its versatility in formulation science .

Natural Occurrences

Benzyl alcohol is naturally present in various plant materials and biological systems. It is commonly found in many fruits and teas as a natural constituent. The compound exists in two primary forms in nature: as free benzyl alcohol or in esterified forms .

Plant Sources

Numerous plants produce benzyl alcohol as part of their essential oil components. It is notably present in jasmine, hyacinth, and ylang-ylang essential oils, contributing to their characteristic fragrances. The compound also appears in various flowers and fruits, where it plays roles in plant defense mechanisms and pollinator attraction .

Other Natural Sources

Beyond plant sources, benzyl alcohol has been identified in castoreum, a secretion from the castor sacs of beavers. This natural source has historically been utilized in perfumery for its complex aromatic properties. The presence of benzyl alcohol and its esters in various natural sources has inspired its use in artificial flavors and fragrances designed to mimic natural aromas .

Production Methods

Benzyl alcohol is produced through several industrial and laboratory methods, each with specific advantages depending on the scale and purpose of production.

Industrial Production

The primary industrial method for producing benzyl alcohol involves the hydrolysis of benzyl chloride. In this process, toluene is first chlorinated to form benzyl chloride, which is subsequently hydrolyzed to yield benzyl alcohol:

C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl

This reaction produces hydrochloric acid as a byproduct, which must be properly managed in industrial settings .

Another significant industrial route involves the hydrogenation of benzaldehyde, which itself is often obtained as a byproduct during the oxidation of toluene to benzoic acid. This approach allows for efficient utilization of intermediate compounds in chemical manufacturing processes .

Laboratory Methods

For laboratory-scale synthesis, several additional methods are employed. The Grignard reaction using phenylmagnesium bromide (C₆H₅MgBr) with formaldehyde provides a reliable synthetic route to benzyl alcohol. Additionally, the Cannizzaro reaction of benzaldehyde represents an interesting case of organic disproportionation, yielding both benzyl alcohol and benzoic acid .

These diverse production methods demonstrate the compound's importance in chemical synthesis and industrial applications, providing flexibility in manufacturing approaches based on available feedstocks and desired purity levels.

Applications and Uses

Benzyl alcohol finds extensive applications across multiple industries due to its favorable properties, including its pleasant odor, solvent capabilities, and relatively low toxicity.

Cosmetic and Personal Care Products

Benzyl alcohol is widely used in cosmetics and personal care products as both a fragrance ingredient and preservative. Its pleasant aroma contributes to perfume compositions, while its antimicrobial properties help extend product shelf life. In these applications, it typically appears at concentrations below 1% to minimize irritation potential while maintaining efficacy .

Solvent Applications

One of the primary industrial uses of benzyl alcohol is as a solvent. Its moderate polarity, low vapor pressure, and low toxicity make it an excellent solvent for various materials including resins, oils, and certain polymers. It serves as an effective replacement for more hazardous solvents in environmentally conscious formulations .

Flavoring Agent

In the food industry, benzyl alcohol is employed as a flavoring agent, typically in low concentrations. It imparts fruity notes to food products and beverages. Its use is regulated by food safety authorities worldwide, with specific concentration limitations depending on the product category .

Research Findings

Recent research has expanded our understanding of benzyl alcohol's properties, metabolism, and effects in biological systems.

Metabolism Studies

Research has elucidated the metabolic pathways of benzyl alcohol in mammalian systems. The primary metabolic pathway involves oxidation to benzaldehyde by alcohol dehydrogenase, followed by further oxidation to benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is readily excreted in urine. Alternative pathways include direct conjugation and minor oxidative routes .

Inhalation Toxicity Research

Inhalation studies have provided insights into respiratory exposure risks. Research involving nose-only exposure of rats to aerosolized benzyl alcohol (at concentrations from 30 to 1,000 mg/m³) and benzoic acid (2.5 and 12.5 mg/m³) for 4 weeks revealed dose-dependent effects. These studies help establish safe exposure limits for occupational settings where benzyl alcohol vapors might be present .

Pharmaceutical Research

Pharmaceutical research has investigated benzyl alcohol's preservative properties, local anesthetic effects, and potential interactions with drug delivery systems. Studies examining intravitreal injection of vehicles containing benzyl alcohol have noted importance in understanding compatibility with sensitive tissues. This research guides formulation decisions for injectable and ophthalmic products .

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